molecular formula C20H18N2O2 B10813740 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol

1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol

Cat. No.: B10813740
M. Wt: 318.4 g/mol
InChI Key: FWMVJSKYEPWDQG-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C20H18N2O2/c23-16(12-22-14-21-18-9-3-4-10-19(18)22)13-24-20-11-5-7-15-6-1-2-8-17(15)20/h1-11,14,16,23H,12-13H2

InChI Key

FWMVJSKYEPWDQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN3C=NC4=CC=CC=C43)O

Origin of Product

United States

Biological Activity

1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol is a compound that has garnered significant interest in medicinal chemistry due to its structural features, which include a benzimidazole ring and a naphthalene moiety. These components are associated with various biological activities, making this compound a potential candidate for therapeutic applications, particularly in oncology and infectious diseases.

Structural Characteristics

The compound can be represented structurally as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}

This structure indicates the presence of two nitrogen atoms typical in benzimidazole derivatives. The unique combination of functional groups suggests diverse biological interactions.

The biological activity of 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol is hypothesized to involve interactions with specific enzymes or receptors, leading to the modulation of various cellular pathways. This could result in either inhibition or activation of critical biological processes, which is essential for its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in breast cancer cells (MCF-7) with lower toxicity towards normal cells compared to established drugs like Tamoxifen .

Case Studies

A recent study evaluated the cytotoxic effects of various benzimidazole derivatives, including those structurally related to 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol. The results demonstrated significant activity against MCF-7 cells, suggesting that structural modifications could enhance efficacy and reduce side effects .

Comparative Analysis

Here is a comparative table summarizing related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
1-(2-methyl-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-olMethyl group instead of ethylAltered interaction profiles
1-(2-cyclohexylamino)-3-(naphthalen-1-yloxy)propan-2-olCyclohexylamino groupPotentially different pharmacokinetics
1-(2-methyl-benzimidazol-1-yl)-3-(phenoxy)propan-2-olPhenoxy instead of naphthaleneVariations in reactivity and biological activity

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